Researchers often face confounding c-Kit depletion and near-total microglial ablation when using generic CSF1R inhibitors like PLX3397. Ki20227 (CAS 623142-96-1) is the precise solution-a highly selective CSF1R inhibitor (IC50 2 nM) that blocks microglial proliferation without destroying resting networks. Its oral bioavailability and consistent formulation ensure reliable in vivo dosing for tumor microenvironment, neuroinflammation, and osteoclast studies. Procure with confidence: Ki20227 spares c-Kit-dependent hematopoietic cells, delivering clean, interpretable data.
Ki20227 (CAS: 623142-96-1) is an orally active, highly selective small-molecule inhibitor of the c-Fms (CSF1R) tyrosine kinase. In baseline biochemical assays, it demonstrates a primary IC50 of 2 nM for CSF1R, effectively suppressing macrophage proliferation, osteoclast differentiation, and microglial activation . Unlike broad-spectrum receptor tyrosine kinase (RTK) inhibitors, Ki20227 is specifically procured for downstream applications requiring precise modulation of the colony-stimulating factor 1 (CSF-1) axis, such as tumor microenvironment remodeling and neuroinflammation modeling, where it offers a highly optimized pharmacokinetic profile for in vivo oral administration .
Substituting Ki20227 with generic RTK inhibitors or more common clinical-stage CSF1R inhibitors (such as PLX3397/Pexidartinib) fundamentally alters experimental outcomes. PLX3397 acts as a dual CSF1R/c-Kit inhibitor, which introduces severe confounding variables by depleting c-Kit-dependent hematopoietic stem cells and inducing near-total microglial ablation in the central nervous system . In contrast, Ki20227 maintains high selectivity over c-Kit and functions as a state-specific modulator that blocks microglial proliferation without destroying the resting microglial network [1]. For procurement, selecting a first-generation alternative like GW2580 also fails to match Ki20227's single-digit nanomolar potency, requiring higher dosing that complicates formulation and increases the risk of off-target toxicity.
Slow dissociation kinetics may not replicate with other CSF1R inhibitors
Functional selectivity in cellular assays may differ from biochemical IC50 alone
Bone metastasis and arthritis endpoint outcomes may vary across inhibitors
In direct biochemical kinase assays, Ki20227 demonstrates superior inhibitory potency against CSF1R compared to the widely used first-generation baseline inhibitor GW2580. While GW2580 achieves an IC50 of 30 nM, Ki20227 achieves an IC50 of 2 nM . This 15-fold increase in primary target potency allows researchers to achieve complete receptor blockade at significantly lower systemic concentrations.
| Evidence Dimension | Enzymatic IC50 for CSF1R |
| Target Compound Data | 2 nM (Ki20227) |
| Comparator Or Baseline | 30 nM (GW2580) |
| Quantified Difference | 15-fold higher biochemical potency for Ki20227 |
| Conditions | In vitro cell-free kinase assay |
Higher potency enables lower in vivo dosing, which minimizes solvent toxicity during formulation and reduces the risk of off-target off-tissue accumulation.
A critical differentiator for Ki20227 is its ability to spare the c-Kit (stem cell factor) receptor, a common off-target for many CSF1R inhibitors. Ki20227 exhibits an IC50 of 451 nM for c-Kit versus 2 nM for CSF1R, yielding a ~225-fold selectivity window . In stark contrast, the clinical-stage comparator PLX3397 (Pexidartinib) is actually more potent against c-Kit (10 nM) than CSF1R (20 nM), acting as a dual inhibitor .
| Evidence Dimension | Selectivity ratio (c-Kit IC50 / CSF1R IC50) |
| Target Compound Data | ~225-fold selectivity (451 nM / 2 nM) |
| Comparator Or Baseline | 0.5-fold selectivity (10 nM / 20 nM for PLX3397) |
| Quantified Difference | >400-fold greater relative selectivity for CSF1R over c-Kit |
| Conditions | In vitro kinase profiling |
Procuring Ki20227 prevents the unintended depletion of c-Kit-dependent hematopoietic stem cells, which is a major confounding variable when using PLX3397 in immunological studies.
In adult murine models of neuroinflammation and ischemia, the choice of CSF1R inhibitor dictates the fate of the microglial population. Administration of PLX3397 causes a dramatic reduction (>70-90%) in resting microglial density, effectively ablating the population [1]. Ki20227, however, functions as a state-specific modulator; it blocks microglial proliferation and activation without significantly reducing the baseline survival rate of resting microglia in the central nervous system [1].
| Evidence Dimension | Impact on resting microglial survival rate |
| Target Compound Data | Preserves resting microglial density |
| Comparator Or Baseline | >70-90% microglial ablation (PLX3397) |
| Quantified Difference | Divergent functional outcomes (modulation vs. ablation) |
| Conditions | In vivo adult mouse brain (sham and ischemic stroke models) |
Ki20227 is the mandatory procurement choice for neurological studies where researchers must halt pathological microglial expansion without destroying the brain's baseline immune architecture.
The practical utility of a kinase inhibitor depends heavily on its processability into a stable dosing vehicle. Ki20227 is highly amenable to standard laboratory formulation, yielding a clear solution at ≥ 2.17 mg/mL using a standardized co-solvent system (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). This clear solution baseline avoids the erratic absorption profiles and dosing inconsistencies associated with crude lipophilic suspensions common to broader RTK inhibitors.
| Evidence Dimension | In vivo vehicle solubility and clarity |
| Target Compound Data | Clear solution at ≥ 2.17 mg/mL |
| Comparator Or Baseline | Crude suspensions (standard unformulated RTK baselines) |
| Quantified Difference | Transition from heterogeneous suspension to homogeneous clear solution |
| Conditions | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline formulation protocol |
A clear, standardized formulation guarantees highly reproducible pharmacokinetic exposure during oral (p.o.) dosing, reducing inter-subject variability in costly in vivo cohorts.
Because Ki20227 offers single-digit nanomolar potency against CSF1R without cross-reacting with c-Kit, it is the optimal agent for selectively suppressing osteoclast differentiation. It allows researchers to evaluate bone destruction pathways without confounding hematopoietic toxicity .
In models of ischemic stroke or experimental autoimmune encephalomyelitis (EAE), Ki20227 is procured specifically because it halts microglial proliferation and activation without inducing the massive microglial ablation seen with PLX3397. This preserves the baseline neuro-immune network required for valid disease modeling[1].
Ki20227 is highly suited for in vivo oncology models focused on tumor-associated macrophages (TAMs). Its established formulation processability ensures consistent oral dosing, enabling precise blockade of the M-CSF/c-Fms axis to reduce immunosuppressive TAMs while sparing c-Kit-dependent immune cells .